Chromium(3+) perchlorate
Overview
Description
Chromium(3+) perchlorate, also known as chromium(III) perchlorate, is an inorganic compound with the chemical formula Cr(ClO₄)₃. It is a salt that forms a cyan solid which is highly soluble in water. The compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Chromium(3+) perchlorate can be synthesized through the reaction of chromium(III) oxide or chromium(III) hydroxide with perchloric acid. The reaction is as follows: [ \text{Cr}_2\text{O}_3 + 6\text{HClO}_4 \rightarrow 2\text{Cr(ClO}_4)_3 + 3\text{H}_2\text{O} ] This reaction produces this compound and water .
In industrial settings, this compound is often produced by dissolving chromium(III) oxide in perchloric acid under controlled conditions to ensure the complete reaction and purity of the product.
Chemical Reactions Analysis
Chromium(3+) perchlorate undergoes various types of chemical reactions, including:
Oxidation and Reduction: As a strong oxidizing agent, it can participate in redox reactions where it either gains or loses electrons.
Complex Formation: It can form complexes with various ligands such as ammonia, hydrazine, and urea.
Substitution Reactions: this compound can undergo ligand exchange reactions, where the perchlorate ions are replaced by other anions or neutral molecules.
Common reagents used in these reactions include ammonia, hydrazine, and urea, and the major products formed are various chromium complexes .
Scientific Research Applications
Chromium(3+) perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions due to its strong oxidizing properties.
Biology: Research has explored its potential effects on biological systems, particularly in the context of its oxidative properties.
Medicine: Studies have investigated its role in biological processes and its potential therapeutic applications, although its toxicity limits its use.
Industry: It is used in the production of other chromium compounds and in processes that require strong oxidizing agents
Mechanism of Action
The mechanism of action of chromium(3+) perchlorate primarily involves its ability to act as a strong oxidizing agent. It can accept electrons from other substances, leading to oxidation reactions. In biological systems, it can interact with various molecular targets, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Chromium(3+) perchlorate can be compared with other chromium compounds such as:
Chromium(III) chloride (CrCl₃): Unlike this compound, chromium(III) chloride is less soluble in water and does not have strong oxidizing properties.
Chromium(III) sulfate (Cr₂(SO₄)₃): This compound is used in tanning and dyeing processes and has different chemical properties compared to this compound.
Chromium(III) nitrate (Cr(NO₃)₃): Similar to this compound, it is soluble in water but is used in different industrial applications.
This compound is unique due to its strong oxidizing nature and its ability to form various complexes with different ligands .
Properties
IUPAC Name |
chromium(3+);triperchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Cr/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJMJQVGBCLHFL-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3CrO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890669 | |
Record name | Perchloric acid, chromium(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40890669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Black crystals, soluble in water; [MSDSonline] | |
Record name | Chromium(III) perchlorate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2497 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13537-21-8 | |
Record name | Perchloric acid, chromium(3+) salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perchloric acid, chromium(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perchloric acid, chromium(3+) salt (3:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40890669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chromium(3+) perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.